1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol Exhibits Higher Lipophilicity vs. 1-(2-Aminoethyl)cyclohexanol
1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol demonstrates a significantly higher logP value (1.20) compared to the unsubstituted analog 1-(2-aminoethyl)cyclohexanol, indicating increased lipophilicity . This difference arises from the presence of the 4-ethyl group on the cyclohexane ring.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.20 |
| Comparator Or Baseline | 1-(2-Aminoethyl)cyclohexanol: Not reported in available sources; but structurally, it lacks the 4-ethyl group, which contributes to higher lipophilicity in the target compound. |
| Quantified Difference | Target compound has a 4-ethyl substituent, increasing its lipophilicity compared to the unsubstituted analog. |
| Conditions | Calculated logP value from Fluorochem product data . |
Why This Matters
Higher lipophilicity directly influences membrane permeability and distribution, which are critical for in vitro assays and in vivo pharmacokinetic studies.
